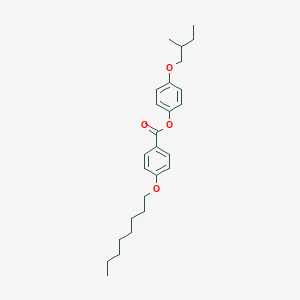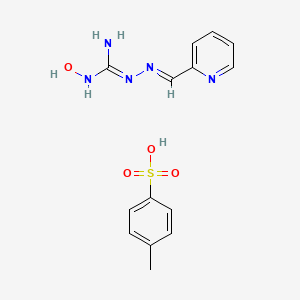
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-(2-methylbutoxy)phenol and 4-(octyloxy)benzoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate typically involves the esterification reaction between 4-(2-methylbutoxy)phenol and 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(2-methylbutoxy)phenol and 4-(octyloxy)benzoic acid.
Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride, to form the corresponding alcohols.
Substitution: The phenyl and benzoate groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, under reflux conditions.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation using sulfuric acid.
Major Products Formed
Hydrolysis: 4-(2-Methylbutoxy)phenol and 4-(octyloxy)benzoic acid.
Reduction: Corresponding alcohols, such as 4-(2-methylbutoxy)benzyl alcohol and 4-(octyloxy)benzyl alcohol.
Substitution: Various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of prodrugs and controlled-release medications.
Industry: Utilized in the production of specialty chemicals, such as plasticizers, surfactants, and lubricants.
作用机制
The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate is primarily related to its chemical structure and reactivity. The ester bond in the compound can undergo hydrolysis, leading to the release of the corresponding phenol and benzoic acid derivatives. These products can then interact with various molecular targets and pathways, depending on the specific application. For example, in biological systems, the phenol derivative may exhibit antimicrobial activity by disrupting bacterial cell membranes, while the benzoic acid derivative may act as an antioxidant by scavenging free radicals.
相似化合物的比较
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate can be compared with other similar compounds, such as:
4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: Similar structure but with a different alkoxy group, leading to variations in physical and chemical properties.
4-(2-Methylbutyl)phenyl 4-(octyloxy)benzoate:
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate: Similar structure but with a different alkoxy group, influencing its solubility and stability.
The uniqueness of this compound lies in its specific combination of alkoxy and benzoate groups, which confer distinct physical and chemical properties, making it suitable for a wide range of applications.
属性
| 80883-64-3 | |
分子式 |
C26H36O4 |
分子量 |
412.6 g/mol |
IUPAC 名称 |
[4-(2-methylbutoxy)phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C26H36O4/c1-4-6-7-8-9-10-19-28-23-13-11-22(12-14-23)26(27)30-25-17-15-24(16-18-25)29-20-21(3)5-2/h11-18,21H,4-10,19-20H2,1-3H3 |
InChI 键 |
YGMRDZZVCNXNEM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)


![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)

![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
